Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate
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Overview
Description
Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate: is an organic compound with the molecular formula C19H19NO3 and a molecular weight of 309.36 g/mol . This compound is characterized by the presence of an azetidine ring, a benzoyl group, and a benzoate ester, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate typically involves the reaction of 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for bromination or nitration reactions, respectively.
Major Products:
Oxidation: N-oxides of the azetidine ring.
Reduction: Hydroxy derivatives of the benzoyl group.
Substitution: Halogenated or nitrated derivatives of the benzene rings.
Scientific Research Applications
Chemistry: Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions due to its ability to undergo specific chemical reactions. It may also serve as a precursor for the synthesis of pharmaceutical agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
- Methyl 3-(2-(pyrrolidin-1-ylmethyl)benzoyl)benzoate
- Methyl 3-(2-(piperidin-1-ylmethyl)benzoyl)benzoate
- Methyl 3-(2-(morpholin-1-ylmethyl)benzoyl)benzoate
Uniqueness: Methyl 3-(2-(azetidin-1-ylmethyl)benzoyl)benzoate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. The azetidine ring is less common in organic compounds, making this compound a valuable tool for research and industrial applications .
Properties
Molecular Formula |
C19H19NO3 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
methyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)15-8-4-7-14(12-15)18(21)17-9-3-2-6-16(17)13-20-10-5-11-20/h2-4,6-9,12H,5,10-11,13H2,1H3 |
InChI Key |
DRMILRFWIVBXTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Origin of Product |
United States |
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